10-(4-chlorobenzyl)-11-(4-chlorophenyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-(4-chlorobenzyl)-11-(4-chlorophenyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines This compound is characterized by its unique structure, which includes chlorobenzyl, chlorophenyl, and furyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-chlorobenzyl)-11-(4-chlorophenyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-chlorobenzyl chloride and 4-chlorophenylacetonitrile . These intermediates are then subjected to a series of reactions, including nucleophilic substitution and cyclization, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
10-(4-chlorobenzyl)-11-(4-chlorophenyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl and chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
10-(4-chlorobenzyl)-11-(4-chlorophenyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 10-(4-chlorobenzyl)-11-(4-chlorophenyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
10-(4-chlorobenzyl)-11-(4-chlorophenyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C30H24Cl2N2O2 |
---|---|
Molecular Weight |
515.4 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-5-[(4-chlorophenyl)methyl]-9-(furan-2-yl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H24Cl2N2O2/c31-22-11-7-19(8-12-22)18-34-26-5-2-1-4-24(26)33-25-16-21(28-6-3-15-36-28)17-27(35)29(25)30(34)20-9-13-23(32)14-10-20/h1-15,21,30,33H,16-18H2 |
InChI Key |
BWNCZNJVTNJNID-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=C(C=C4)Cl)CC5=CC=C(C=C5)Cl)C6=CC=CO6 |
Origin of Product |
United States |
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